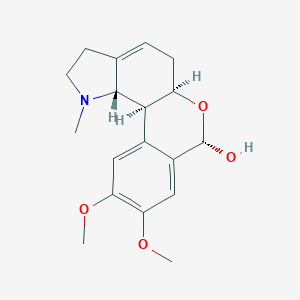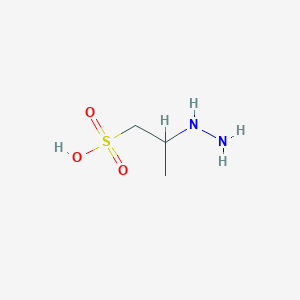
2-Hydrazinylpropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinylpropane-1-sulfonic acid (HPS) is a sulfonic acid derivative that has gained significant attention in scientific research due to its unique properties. HPS is a water-soluble compound that is commonly used as a reducing agent and a stabilizer in the synthesis of nanoparticles. It is also used in the preparation of various bioconjugates and labeling of proteins.
Mecanismo De Acción
2-Hydrazinylpropane-1-sulfonic acid acts as a reducing agent by donating electrons to the metal ions, resulting in the reduction of metal ions to their elemental form. The reaction mechanism involves the formation of a complex between 2-Hydrazinylpropane-1-sulfonic acid and metal ions, followed by the transfer of electrons from 2-Hydrazinylpropane-1-sulfonic acid to metal ions, resulting in the reduction of metal ions to their elemental form.
Efectos Bioquímicos Y Fisiológicos
2-Hydrazinylpropane-1-sulfonic acid has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 2-Hydrazinylpropane-1-sulfonic acid has also been shown to exhibit neuroprotective effects and enhance the survival of neurons under oxidative stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydrazinylpropane-1-sulfonic acid is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. 2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. However, 2-Hydrazinylpropane-1-sulfonic acid has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. Also, 2-Hydrazinylpropane-1-sulfonic acid is sensitive to air and moisture, and its stability can be affected by the presence of impurities.
Direcciones Futuras
2-Hydrazinylpropane-1-sulfonic acid has a wide range of potential applications in various fields such as nanotechnology, biochemistry, and medicine. Some of the future directions for 2-Hydrazinylpropane-1-sulfonic acid research include:
1. Development of 2-Hydrazinylpropane-1-sulfonic acid-based nanomaterials with enhanced stability and properties for various applications.
2. Investigation of the mechanism of action of 2-Hydrazinylpropane-1-sulfonic acid and its derivatives in different biological systems.
3. Development of 2-Hydrazinylpropane-1-sulfonic acid-based bioconjugates and labeling strategies for various proteins and biomolecules.
4. Exploration of the potential of 2-Hydrazinylpropane-1-sulfonic acid as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-Hydrazinylpropane-1-sulfonic acid (2-Hydrazinylpropane-1-sulfonic acid) is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. 2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. 2-Hydrazinylpropane-1-sulfonic acid has potential applications in various fields, and further research is needed to explore its full potential.
Métodos De Síntesis
2-Hydrazinylpropane-1-sulfonic acid can be synthesized by the reaction of 2-bromoethanesulfonic acid and hydrazine hydrate in the presence of a base. The reaction results in the formation of 2-Hydrazinylpropane-1-sulfonic acid and sodium bromide as a byproduct. The synthesis process is simple and can be carried out under mild conditions, making it a popular method for the preparation of 2-Hydrazinylpropane-1-sulfonic acid.
Aplicaciones Científicas De Investigación
2-Hydrazinylpropane-1-sulfonic acid has been extensively used in scientific research due to its unique properties. It is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. 2-Hydrazinylpropane-1-sulfonic acid is commonly used as a reducing agent in the synthesis of gold and silver nanoparticles. It acts as a mild reducing agent and stabilizer, preventing the aggregation of nanoparticles and enhancing their stability.
2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. It reacts with primary amines in proteins to form stable hydrazones, which can be used for protein labeling and detection. 2-Hydrazinylpropane-1-sulfonic acid has also been used as a reducing agent in the synthesis of graphene oxide and its derivatives.
Propiedades
Número CAS |
132009-74-6 |
|---|---|
Nombre del producto |
2-Hydrazinylpropane-1-sulfonic acid |
Fórmula molecular |
C3H10N2O3S |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
2-hydrazinylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H10N2O3S/c1-3(5-4)2-9(6,7)8/h3,5H,2,4H2,1H3,(H,6,7,8) |
Clave InChI |
JOCUWBUSFLPREO-UHFFFAOYSA-N |
SMILES isomérico |
CC(CS(=O)(=O)[O-])N[NH3+] |
SMILES |
CC(CS(=O)(=O)O)NN |
SMILES canónico |
CC(CS(=O)(=O)[O-])N[NH3+] |
Sinónimos |
1-Propanesulfonic acid, 2-hydrazino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



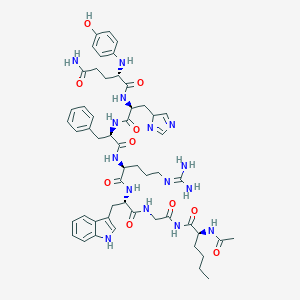
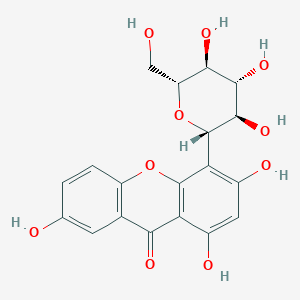
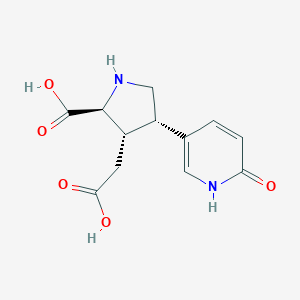
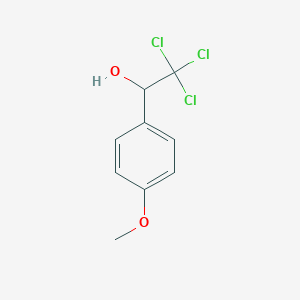


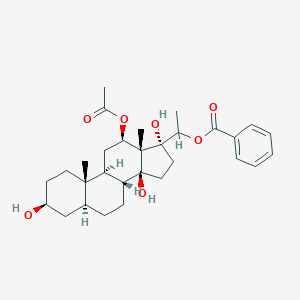
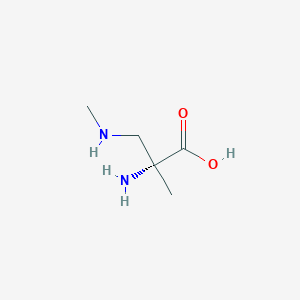
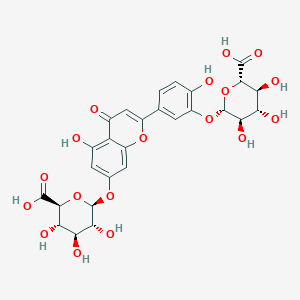
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

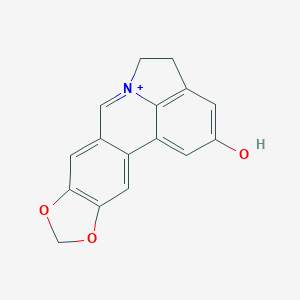
![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)
